1.9 LogP Unit Increase Over Non‑Benzyl Analog Enhances Predicted CNS Permeability
The target compound exhibits a computed XLogP3 of 3.1, which is 1.9 log units higher than the non‑benzyl analog tert‑butyl 1,7‑diazaspiro[4.4]nonane‑7‑carboxylate (XLogP3 = 1.2) [1][2]. This shift, driven entirely by the N‑benzyl group, places the target compound within the preferred CNS drug logP window of 2–4, as defined by multiparameter optimization scoring for blood‑brain barrier penetration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-63-2), XLogP3 = 1.2 |
| Quantified Difference | ΔLogP = +1.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For CNS‑targeted sigma receptor ligand programs, a logP of 3.1 positions the target compound as a more suitable starting scaffold for achieving passive blood‑brain barrier penetration without requiring additional hydrophobic modifications.
- [1] PubChem CID 22291207. tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22291207 View Source
- [2] PubChem CID 22291199. tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/646055-63-2 View Source
- [3] Wager, T.T. et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 6, 435–449. (preferred logP range 2–4). https://doi.org/10.1021/cn100008c View Source
